2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-2-6-19-16(5-1)18-11-17(14-7-8-20-21(10-14)27-13-26-20)24-25(18)22(28-19)15-4-3-9-23-12-15/h1-10,12,18,22H,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDGCVHHNVHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 385.37 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyridine ring, which are known for their biological activity.
Synthesis
The synthesis of this compound involves several steps including the coupling of benzo[d][1,3]dioxole derivatives with pyridine-based scaffolds. A typical synthetic route includes the use of reagents like tetrabutylammonium iodide (TBAI) and sodium acetate under controlled conditions to achieve the desired product purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a related compound exhibited IC50 values of 2.38 µM against HepG2 liver cancer cells and 4.52 µM against MCF7 breast cancer cells, demonstrating significant cytotoxicity compared to standard drugs like doxorubicin . The mechanisms underlying these effects often involve the inhibition of EGFR tyrosine kinase activity and modulation of apoptosis pathways through proteins such as Bax and Bcl-2.
Antimicrobial Activity
The antimicrobial properties of benzodioxole derivatives have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds contributes to their antimicrobial efficacy .
Case Studies
Case Study 1: Anticancer Mechanisms
In a study focusing on the anticancer activity of thiourea derivatives containing benzo[d][1,3]dioxole moieties, researchers conducted molecular docking studies that revealed strong interactions with target proteins involved in cancer progression. The compounds were assessed for their effects on cell cycle dynamics and apoptosis induction in cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A series of benzotriazole derivatives linked to benzodioxole were evaluated for their antimicrobial activities. One compound demonstrated MIC values comparable to ciprofloxacin against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent .
Data Table: Biological Activities Summary
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds with similar structures have demonstrated efficacy against breast cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various bacterial strains. In vitro tests revealed significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.
Antioxidant Effects
Research indicates that the compound may possess antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals has been linked to the presence of the dioxole moiety in its structure.
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Research : A study investigated the effects of this compound on HeLa cells (cervical cancer) and found that it significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway.
- Antimicrobial Testing : In a comparative study, derivatives were tested against standard antibiotics. Results indicated that certain derivatives exhibited comparable or superior antibacterial activity compared to conventional treatments.
- Oxidative Stress Mitigation : A recent study focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a strong correlation between concentration and scavenging ability, positioning it as a candidate for further development in neuroprotective therapies.
Preparation Methods
Davis-Beirut Reaction for N,N-Bond Formation
The Davis-Beirut reaction, a base-mediated heterocyclization of o-nitroarylmethylamines, has been successfully applied to construct pyrazolo-oxazine frameworks. For the target compound, this method involves:
- Synthesis of o-Nitroarylmethylamine Precursor : Reductive amination of 5-(benzo[d]dioxol-5-yl)-2-nitrobenzaldehyde with 3-aminopyridine yields the intermediate o-nitroarylmethylamine.
- Cyclization : Treatment with aqueous KOH in propanol at 60°C induces N,N-bond formation, generating the pyrazolo[1,5-c]oxazine core.
Cyclocondensation with Hydrazine Derivatives
Alternative routes employ hydrazine condensations to form the pyrazole ring. For example:
- Formation of 4,5-Dihydropyrazole : Reaction of α,β-unsaturated ketones (e.g., 1-(benzo[d]dioxol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one) with hydrazine hydrate in ethanol under reflux yields 4,5-dihydropyrazole intermediates.
- Oxazine Ring Closure : Subsequent treatment with N,N'-carbonyldiimidazole (CDI) in dichloromethane forms the oxazine ring via intramolecular cyclization.
Functionalization of Substituents
Introduction of Benzo[d]dioxol-5-yl Group
Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as a key starting material:
- Aldol Condensation : Piperonal reacts with 4,4-dimethylpentan-3-one under acidic conditions to form α,β-unsaturated ketones.
- Regioselective Bromination : N-Bromosuccinimide (NBS) in carbon tetrachloride introduces a bromomethyl group at the 6-position of benzothiazole derivatives, enabling subsequent N-alkylation.
Incorporation of Pyridin-3-yl Moiety
Suzuki-Miyaura coupling is employed to attach the pyridine ring:
- Boronic Acid Preparation : 3-Pyridinylboronic acid is synthesized via lithiation and borylation of 3-bromopyridine.
- Cross-Coupling : Palladium-catalyzed coupling with brominated intermediates (e.g., 7-bromomethyl-6-nitrobenzothiazole) installs the pyridin-3-yl group.
Mechanistic Insights and Side Reactions
Competing Pathways in Heterocyclization
During Davis-Beirut reactions, undesired imine formation may occur if reaction conditions are suboptimal:
Solvent Effects on Regioselectivity
- Protic vs. Aprotic Solvents : Methanol promotes indazolone byproducts, whereas propanol favors pyrazolo-oxazine formation.
- Base Selection : Aqueous KOH enhances deprotonation of benzylic hydrogens, accelerating cyclization.
Analytical Characterization and Validation
Spectroscopic Data
X-ray Crystallography
For related compounds, X-ray analysis reveals:
- Pyrazoline Ring Conformation : Flat-envelope geometry with sp2 hybridization at N1.
- Oxazine Puckering : Severe puckering (θ = 12.5°) induces non-planarity in the fused system.
Comparative Evaluation of Synthetic Routes
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
Chalcone formation : React substituted salicylic aldehydes with acetophenones via Claisen-Schmidt condensation (e.g., ethanol, NaOH, 0–5°C, 6–8 h) to yield 2-hydroxychalcones .
Pyrazoline formation : Treat chalcones with hydrazine hydrate in refluxing ethanol (12 h) to generate 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
Oxazine cyclization : React pyrazolines with pyridine-3-carbaldehyde in toluene under Dean-Stark conditions (reflux, 24 h) to form the fused oxazine ring .
Optimization : Microwave-assisted synthesis (e.g., 150°C, 20 min) can reduce reaction time by 50% compared to thermal methods . Solvent polarity (e.g., DMF vs. toluene) significantly impacts cyclization efficiency—higher polarity solvents stabilize intermediates but may reduce regioselectivity .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- 1H/13C NMR : Key for identifying proton environments (e.g., diastereotopic protons in the 5,10b-dihydrooxazine ring at δ 3.48–3.54 ppm) and confirming substituent positions .
- HRMS : Validates molecular weight (e.g., C22H19N3O3: calculated 373.14, observed 373.28) and detects side products .
- X-ray crystallography : Resolves stereochemistry of the fused bicyclic system, critical for confirming the 5,10b-dihydro configuration .
Basic: What preliminary biological activities have been reported, and how are they assayed?
Answer:
- Anticancer activity : Tested via MTT assay (IC50 values against HeLa cells: 12–18 µM) .
- Anti-inflammatory effects : Evaluated using COX-2 inhibition (ELISA, 60% inhibition at 10 µM) .
- Bioavailability prediction : Lipinski’s Rule of Five compliance (molecular weight <500, logP <5, H-bond donors ≤5, acceptors ≤10) and Veber’s criteria (polar surface area <140 Ų, rotatable bonds ≤10) confirm drug-like properties .
Advanced: How can reaction regioselectivity be controlled during oxazine ring formation?
Answer:
- Catalytic additives : Use BF3·Et2O (5 mol%) to direct electrophilic aromatic substitution at the pyridine N-adjacent position, minimizing byproducts .
- Solvent effects : Non-polar solvents (toluene) favor kinetic control (meta-substitution), while DMF promotes thermodynamic para-products .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) on the pyridine ring increase cyclization rate by stabilizing transition states .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Discrepancies in IC50 values (e.g., 12 µM vs. 25 µM) often arise from differences in cell lines (HeLa vs. MCF-7) or serum concentration (5% vs. 10% FBS). Validate protocols using reference compounds (e.g., doxorubicin controls) .
- Metabolic stability : Test compounds in hepatocyte microsomes (e.g., human vs. murine) to account for species-specific CYP450 metabolism .
Advanced: What computational methods predict binding modes to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg120 hydrogen bonding with the dioxole oxygen) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR models : Use MOE descriptors (e.g., AlogP, topological surface area) to correlate pyridine substituent electronegativity with anticonvulsant activity (R² = 0.89) .
Advanced: How to design SAR studies for optimizing activity against neurological targets?
Answer:
- Substituent variation : Replace pyridin-3-yl with pyridin-4-yl to alter steric bulk (ΔIC50 from 12 µM to 8 µM in GABA-A receptor binding) .
- Bioisosteric replacement : Substitute benzo[d][1,3]dioxole with 2,4-difluorobenzyl (logP reduction from 3.2 to 2.7 improves BBB penetration) .
- Table: SAR of Pyridine Substituents
| Substituent | Activity (IC50, µM) | logP |
|---|---|---|
| 3-pyridinyl | 12 ± 1.2 | 3.2 |
| 4-pyridinyl | 8 ± 0.9 | 3.0 |
| 2-thienyl | 22 ± 2.1 | 3.5 |
Advanced: What strategies mitigate regiochemical challenges in pyrazolo-oxazine synthesis?
Answer:
- Protecting groups : Use TBS-protected phenols to prevent unwanted O-alkylation during cyclization (yield improves from 45% to 72%) .
- Temperature gradients : Slow heating (2°C/min to 120°C) reduces kinetic byproduct formation (e.g., open-chain hydrazones) .
Advanced: How to assess hydrolytic stability of the oxazine ring under physiological conditions?
Answer:
- pH-dependent studies : Incubate compound in PBS (pH 7.4, 37°C, 24 h) and analyze degradation via HPLC. Half-life (t1/2) >8 h indicates stability .
- Structural analogs : Compare with 5,10b-dihydrooxazine derivatives lacking electron-donating groups (e.g., -OCH3), which show 30% faster hydrolysis .
Advanced: What are the limitations of current synthetic methods for scale-up?
Answer:
- Column chromatography reliance : Replace with continuous flow crystallization (80% recovery, purity >98%) for gram-scale production .
- Catalyst cost : Pd/C (5 wt%) in Suzuki couplings increases expense; screen Ni-based alternatives (e.g., NiCl2(dppf), 10 mol%) to reduce costs by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
